SIRT2-IN-10
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Overview
Description
SIRT2-IN-10 is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazinoindole core, which is fused with a benzyl group and a naphthylacetamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of SIRT2-IN-10 involves several steps, starting with the preparation of the triazinoindole core. One common method involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions. The benzyl group is introduced through a nucleophilic substitution reaction, and the final step involves the acylation of the triazinoindole core with 1-naphthylacetic acid to form the desired compound.
Chemical Reactions Analysis
SIRT2-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced with other nucleophiles such as halides or amines.
Acylation: The compound can be further acylated using acyl chlorides or anhydrides to introduce additional acyl groups.
Scientific Research Applications
SIRT2-IN-10 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of SIRT2-IN-10 involves its interaction with various molecular targets and pathways. The compound is known to bind to specific receptors and enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
SIRT2-IN-10 can be compared with other similar compounds, such as:
5-benzyl-3-mercapto-5H-1,2,4-triazino[5,6-b]indole: This compound shares the triazinoindole core but lacks the naphthylacetamide moiety, making it less complex and potentially less bioactive.
5-ethyl-5H-1,2,4-triazino[5,6-b]indole-3-thiol: This compound has an ethyl group instead of a benzyl group, which may affect its biological activity and chemical reactivity.
Properties
Molecular Formula |
C28H21N5OS |
---|---|
Molecular Weight |
475.6g/mol |
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H21N5OS/c34-25(29-23-15-8-12-20-11-4-5-13-21(20)23)18-35-28-30-27-26(31-32-28)22-14-6-7-16-24(22)33(27)17-19-9-2-1-3-10-19/h1-16H,17-18H2,(H,29,34) |
InChI Key |
FFKNCUAKAKYMOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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